molecular formula C14H8F2O4 B6406273 2-(5-Carboxy-2-fluorophenyl)-6-fluorobenzoic acid CAS No. 1262001-70-6

2-(5-Carboxy-2-fluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6406273
CAS No.: 1262001-70-6
M. Wt: 278.21 g/mol
InChI Key: DXRHLZAWRKKDHB-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-6-fluorobenzoic acid is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of two fluorine atoms and a carboxylic acid group, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-(5-carboxy-2-fluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-10-5-4-7(13(17)18)6-9(10)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRHLZAWRKKDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690961
Record name 3,6'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-70-6
Record name 3,6'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Carboxy-2-fluorophenyl)-6-fluorobenzoic acid typically involves the introduction of fluorine atoms into the benzoic acid structure. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, carboxylation, and purification steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group may be further oxidized to form derivatives such as carboxylate salts.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylate salts or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzyme active sites. This compound can inhibit certain enzymes by binding to their active sites, leading to conformational changes and inhibition of their activity. The carboxylic acid group also plays a role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid
  • 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid

Comparison: 2-(5-Carboxy-2-fluorophenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This unique structure contributes to its distinct chemical properties and reactivity compared to similar compounds. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

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